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(4-Chlorophenyl)
Compound Name:
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An In-depth Technical Guide to the Physicochemical Properties of (4-Chlorophenyl)
(phenyl)methanimine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chlorophenyl)(phenyl)methanimine, also known as N-(4-chlorophenyl)-1-
phenylmethanimine, is a Schiff base, a class of organic compounds characterized by a carbon-
nitrogen double bond. Imines are pivotal intermediates in a myriad of organic syntheses and
are integral to the mechanisms of various biological processes. Their versatile reactivity makes
them valuable synthons for the construction of nitrogen-containing heterocyclic compounds,
many of which form the core of pharmacologically active molecules. A thorough understanding
of the physicochemical properties of (4-Chlorophenyl)(phenyl)methanimine is paramount for
its effective utilization in synthetic chemistry and drug discovery, enabling optimization of
reaction conditions, development of purification strategies, and prediction of its behavior in
biological systems.

This technical guide provides a comprehensive overview of the known and predicted

physicochemical properties of (4-Chlorophenyl)(phenyl)methanimine, alongside detailed,
field-proven experimental protocols for their determination. While experimental data for this
specific molecule is limited in publicly accessible literature, this guide synthesizes available
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information and provides expert-driven estimations based on analogous compounds to offer a
robust resource for researchers.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular
structure and fundamental identifiers.

Caption: 2D structure of (4-Chlorophenyl)(phenyl)methanimine.

Table 1: Compound Identification

Identifier Value

IUPAC Name N-(4-chlorophenyl)-1-phenylmethanimine
CAS Number 780-21-2[1]

Molecular Formula C13H10CIN[1]

Molecular Weight 215.68 g/mol [1]

SMILES CIC1=CC=C(C=C1)N=CC2=CC=CC=C2[1]
InChlKey NWCAQYVAHZWHIO-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical parameters of a compound are critical determinants of its behavior in
both chemical and biological environments. These properties influence solubility, absorption,
distribution, metabolism, and excretion (ADME) profiles in drug development, as well as
reaction kinetics and purification methods in synthesis.

Table 2: Summary of Physicochemical Properties
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Property

Value

Notes

Melting Point

Not available

Arelated compound, N-(4-
chlorophenyl)-1-
phenylethanimine, has a
reported melting point of 88-90
°C.[2]

Boiling Point

Not available

Arelated compound, N-(4-
chlorophenyl)-1-(4-
methylphenyl)methanimine,
has a boiling point of 354.4 °C
at 760 mmHg.[3]

Density

Not available

The aforementioned
methylated analogue has a
density of 1.07 g/cm3.[3]

Solubility

Insoluble in water. Soluble in
common organic solvents such
as ethanol, methanol, and

dichloromethane.

Based on the nonpolar nature

of the two aromatic rings.

pKa (of conjugate acid)

~5-7[4][5][6]

Typical range for protonated
imines.[4][5][6]

LogP

Predicted value for the related
amine, (4-Chlorophenyl)

(phenyl)methanamine.[7]

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of

organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific spectrum for (4-Chlorophenyl)(phenyl)methanimine is not readily available

in public databases, the expected proton (*H) and carbon-13 (13C) NMR chemical shifts can be

predicted based on the analysis of similar structures. For the analogous N-(4-chlorophenyl)-1-
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phenylethanimine, the following *H-NMR data has been reported in CDCls: & 7.95 (d, 2H), 7.45
(m, 3H), 7.30 (d, 2H), 7.10 (d, 2H), 2.35 (s, 3H)[2]. The aromatic protons of (4-Chlorophenyl)
(phenyl)methanimine would be expected in the & 7-8 ppm region, with the imine proton
appearing as a singlet further downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups. The IR spectrum of
an imine is characterized by a distinct C=N stretching vibration.

Table 3: Predicted Infrared Absorption Bands

Wavenumber (cm~12) Functional Group
~1635 C=N stretch (imine)[8]
~3045 Aromatic C-H stretch[8]
~1610 Aromatic C=C stretch[8]
~1100-1000 C-Cl stretch

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule
and is particularly useful for conjugated systems. The presence of two aromatic rings and the
imine double bond in (4-Chlorophenyl)(phenyl)methanimine suggests it will absorb in the UV
region.

Experimental Protocols

The following section details standardized protocols for the determination of key
physicochemical properties of (4-Chlorophenyl)(phenyl)methanimine.

Synthesis of (4-Chlorophenyl)(phenyl)methanimine

The synthesis of imines is typically a straightforward condensation reaction between a primary
amine and an aldehyde or ketone.[2]
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Caption: General workflow for the synthesis of (4-Chlorophenyl)(phenyl)methanimine.
Step-by-Step Protocol:

¢ Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-
chloroaniline (10 mmol) in absolute ethanol (30 mL).

o Addition of Aldehyde: To the stirred solution, add benzaldehyde (10 mmol).
o Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.

o Reflux: Heat the mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor
the reaction progress using thin-layer chromatography (TLC).

« Isolation: Upon completion, allow the mixture to cool to room temperature. The product will
precipitate out of the solution.

 Purification: Collect the solid product by vacuum filtration and wash with a small amount of
cold ethanol. Further purify the crude product by recrystallization from ethanol. Dry the
purified crystals in a desiccator.

Melting Point Determination

The melting point is a crucial indicator of purity.

Step-by-Step Protocol:
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o Sample Preparation: Ensure the synthesized imine is completely dry and finely powdered.

e Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3
mm.

e Measurement: Place the capillary tube in a melting point apparatus.
o Approximate Determination: Heat the sample rapidly to get an approximate melting range.

o Accurate Determination: Repeat the measurement with a fresh sample, heating slowly (1-2
°C per minute) as the temperature approaches the approximate melting point.

e Recording: Record the temperature at which the first drop of liquid appears and the
temperature at which the entire sample has melted. A sharp melting range (1-2 °C) is
indicative of a pure compound.

Solubility Determination

A systematic approach to solubility testing can provide insights into the polarity and functional
groups present.
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Caption: Flowchart for systematic solubility testing.

Step-by-Step Protocol:

o Water Solubility: Add approximately 10-20 mg of the compound to 1 mL of deionized water in
a test tube. Shake vigorously for 30 seconds. Observe for dissolution.

* Aqueous Base Solubility: If insoluble in water, add the compound to 1 mL of 5% aqueous
NaOH. Shake and observe.
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e Aqueous Acid Solubility: If insoluble in the above, use a fresh sample and test its solubility in
1 mL of 5% aqueous HCI.

e Strong Acid Solubility: For compounds insoluble in aqueous acid and base, test solubility in
concentrated sulfuric acid. A color change or dissolution indicates a positive result.

o Organic Solvent Solubility: Test the solubility in common organic solvents like ethanol,
methanol, and dichloromethane.

Spectroscopic Analysis

1H and 3C NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified imine in approximately 0.7 mL of a
deuterated solvent (e.g., CDCIs) in a clean, dry NMR tube.

Data Acquisition: Acquire the spectra on a standard NMR spectrometer.

Data Processing: Process the raw data, including Fourier transformation, phase correction,
and baseline correction. Reference the chemical shifts to the residual solvent peak or an
internal standard (e.g., TMS).

FTIR Spectroscopy

Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr
using an agate mortar and pestle. Press the mixture into a transparent pellet using a
hydraulic press.

Data Acquisition: Record a background spectrum of the empty sample compartment. Then,
place the KBr pellet in the sample holder and record the sample spectrum, typically from
4000 to 400 cm™1,

UV-Vis Spectroscopy

o Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent
(e.g., ethanol or hexane).
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» Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline
spectrum.

o Sample Measurement: Replace the solvent with the sample solution and record the
absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

Conclusion

(4-Chlorophenyl)(phenyl)methanimine is a molecule of significant interest in synthetic and
medicinal chemistry. This guide has synthesized the available data on its physicochemical
properties and provided detailed, actionable protocols for their experimental determination. A
comprehensive characterization of this and similar imines is crucial for advancing their
application in the development of novel chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chemsynthesis.com [chemsynthesis.com]

2. pdf.benchchem.com [pdf.benchchem.com]

3. CAS#:29574-09-2 | N-(4-chlorophenyl)-1-(4-methylphenyl)methanimine | Chemsrc
[chemsrc.com]

e 4. chem.libretexts.org [chem.libretexts.org]
¢ 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

e 6. 7.6 Acid-Base Properties of Nitrogen-Containing Functional Groups — Chemical Bonding
and Organic Chemistry [openintrochemistry.pressbooks.tru.caj

¢ 7. (4-Chlorophenyl)(phenyl)methanamine | C13H12CIN | CID 409810 - PubChem
[pubchem.ncbi.nlm.nih.gov]

¢ 8. nanobioletters.com [nanobioletters.com]

¢ To cite this document: BenchChem. [physicochemical properties of (4-Chlorophenyl)
(phenyl)methanimine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13537898#physicochemical-properties-of-4-
chlorophenyl-phenyl-methanimine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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